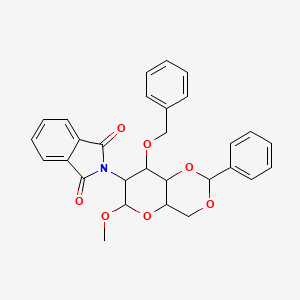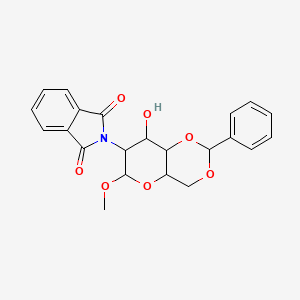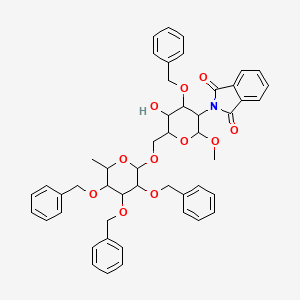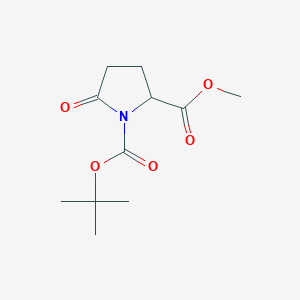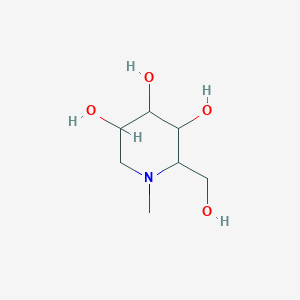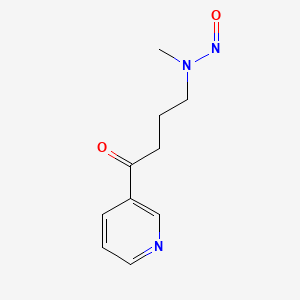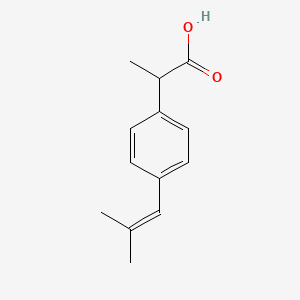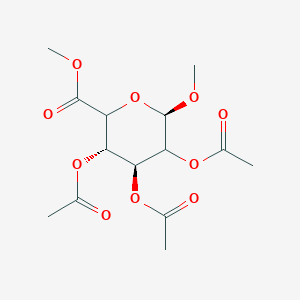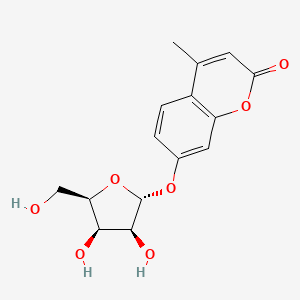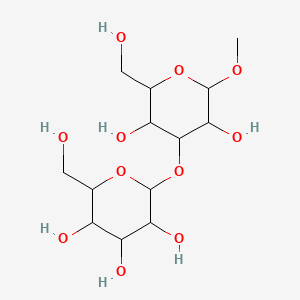
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a chemical compound with the molecular formula C13H24O11 and a molecular weight of 356.32 g/mol . It is a white to off-white solid that is soluble in DMSO, methanol, and water . This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can be synthesized through multiple routes. One common method involves the reaction of methyl-alpha-D-galactopyranoside with 2-nitrophenyl-beta-D-glucopyranoside . The reaction is typically carried out in the presence of a phosphate buffer and beta-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells . The reaction is conducted at 55°C for approximately 7 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a substrate for enzymatic studies and can be used to investigate carbohydrate metabolism . Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for certain enzymes, facilitating biochemical reactions . The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside, which are used in its synthesis . These compounds share some structural similarities but differ in their functional groups and reactivity .
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide](/img/structure/B7796155.png)
![potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B7796169.png)
![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)
